2-(4-Nitrophenyl)ethyl (2S,4R)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate 2-(4-Nitrophenyl)ethyl (2S,4R)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 571176-82-4
VCID: VC0041417
InChI: InChI=1S/C21H30N4O9S2/c1-14(26)35-18-11-17(12-24(36(22,31)32)20(28)34-21(2,3)4)23(13-18)19(27)33-10-9-15-5-7-16(8-6-15)25(29)30/h5-8,17-18H,9-13H2,1-4H3,(H2,22,31,32)/t17-,18+/m0/s1
SMILES: CC(=O)SC1CC(N(C1)C(=O)OCCC2=CC=C(C=C2)[N+](=O)[O-])CN(C(=O)OC(C)(C)C)S(=O)(=O)N
Molecular Formula: C21H30N4O9S2
Molecular Weight: 546.61

2-(4-Nitrophenyl)ethyl (2S,4R)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate

CAS No.: 571176-82-4

Cat. No.: VC0041417

Molecular Formula: C21H30N4O9S2

Molecular Weight: 546.61

* For research use only. Not for human or veterinary use.

2-(4-Nitrophenyl)ethyl (2S,4R)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate - 571176-82-4

Specification

CAS No. 571176-82-4
Molecular Formula C21H30N4O9S2
Molecular Weight 546.61
IUPAC Name 2-(4-nitrophenyl)ethyl (2S,4R)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C21H30N4O9S2/c1-14(26)35-18-11-17(12-24(36(22,31)32)20(28)34-21(2,3)4)23(13-18)19(27)33-10-9-15-5-7-16(8-6-15)25(29)30/h5-8,17-18H,9-13H2,1-4H3,(H2,22,31,32)/t17-,18+/m0/s1
Standard InChI Key LEARFGJHVKGCLB-ZWKOTPCHSA-N
SMILES CC(=O)SC1CC(N(C1)C(=O)OCCC2=CC=C(C=C2)[N+](=O)[O-])CN(C(=O)OC(C)(C)C)S(=O)(=O)N

Introduction

2-(4-Nitrophenyl)ethyl (2S,4R)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate is a complex organic compound with significant implications in medicinal chemistry. Its structure features a nitrophenyl group, known for its electron-withdrawing properties, which can enhance the compound's biological activity. This compound is primarily classified as a pyrrolidine derivative and is of interest due to its potential therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the acetylsulfanyl and sulfamoylamino groups, and attachment of the nitrophenyl moiety. Protecting groups are often used to prevent unwanted side reactions during these processes. The synthesis requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity.

Chemical Reactions and Stability

This compound can undergo various chemical reactions, such as hydrolysis of the ester group or removal of protecting groups, which are typically carried out under controlled conditions to optimize yields and selectivity. Catalysts may be used to enhance reaction rates and efficiency.

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